molecular formula C10H11F3N2O B1328607 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine CAS No. 914636-87-6

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B1328607
CAS No.: 914636-87-6
M. Wt: 232.2 g/mol
InChI Key: JFICRODZQJYJRN-UHFFFAOYSA-N
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Description

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can produce a wide range of morpholine derivatives .

Scientific Research Applications

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 1,3-Bis(4-(trifluoromethyl)pyridin-2-yl)benzene

Uniqueness

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine stands out due to the presence of both a trifluoromethyl group and a morpholine ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .

Biological Activity

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H11F3N2OC_{10}H_{11}F_{3}N_{2}O and a molecular weight of approximately 232.2 g/mol. Its structure consists of a morpholine ring linked to a pyridine moiety with a trifluoromethyl substituent at the 6-position. The trifluoromethyl group enhances lipophilicity and alters electronic characteristics, which can significantly influence its interaction with biological targets.

Key Structural Features

FeatureDescription
Morpholine Ring Six-membered ring containing one nitrogen atom
Pyridine Moiety Aromatic ring contributing to biological activity
Trifluoromethyl Group Enhances lipophilicity and binding affinity

Research indicates that compounds similar to this compound can interact with specific biological targets, such as enzymes or receptors involved in critical signaling pathways. Notably, it may inhibit the phosphoinositide 3-kinase (PI3K) pathway and the mammalian target of rapamycin (mTOR) signaling, both crucial in cancer proliferation and metabolic regulation .

Potential Mechanisms

  • Binding Affinity : The trifluoromethyl group may enhance binding affinity due to increased lipophilicity.
  • Enzyme Interaction : Potential interactions with PI3K and mTOR enzymes could lead to altered cellular signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. For instance, modifications in similar structures have shown promising results in inhibiting cancer cell growth by targeting PI3K/mTOR pathways .

A study demonstrated that derivatives with a trifluoromethyl group exhibited significant cellular potency against various cancer cell lines, suggesting that this compound could be a valuable candidate for further development in oncology .

Case Studies

  • Inhibition of PI3K : A compound structurally related to this compound showed KiK_i values for PI3K α around 17 nM, indicating strong inhibitory activity .
  • Selectivity for mTOR : Another study found that certain derivatives displayed selectivity ratios for mTOR/PI3K α between 3–8, showcasing the potential for targeted cancer therapies .

Applications in Drug Development

The unique properties of this compound position it as a promising lead compound in drug discovery. Its ability to enhance solubility and bioavailability makes it suitable for various therapeutic contexts.

Potential Therapeutic Applications

  • Cancer Treatment : Targeting PI3K/mTOR pathways.
  • CNS Disorders : Morpholine derivatives are often explored for central nervous system (CNS) activity due to their ability to penetrate the blood-brain barrier .

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFICRODZQJYJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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